Cas no 1152663-76-7 (3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(4-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chlorophenyl group and an amine functionality, which may contribute to its reactivity and binding properties in biological systems. This compound is of interest due to its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of the 4-chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular structure allows for precise modifications, making it a versatile building block in medicinal chemistry and material science applications.
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine structure
1152663-76-7 structure
商品名:3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS番号:1152663-76-7
MF:C11H12ClN3
メガワット:221.686080932617
CID:6317189
PubChem ID:33783297

3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
    • 1152663-76-7
    • EN300-1147616
    • CS-0307042
    • SCHEMBL20075458
    • インチ: 1S/C11H12ClN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
    • InChIKey: JUTRYFZMQPNQMA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1C(C)=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 221.0719751g/mol
  • どういたいしつりょう: 221.0719751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 43.8Ų

3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147616-0.1g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1147616-5g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7 95%
5g
$1614.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377712-250mg
3-(4-Chlorophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
1152663-76-7 98%
250mg
¥18090.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377712-500mg
3-(4-Chlorophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
1152663-76-7 98%
500mg
¥18867.00 2024-08-09
Enamine
EN300-1147616-0.5g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1147616-1.0g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7
1g
$728.0 2023-05-23
Enamine
EN300-1147616-2.5g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1147616-10.0g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7
10g
$3131.0 2023-05-23
Enamine
EN300-1147616-1g
3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
1152663-76-7 95%
1g
$557.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377712-50mg
3-(4-Chlorophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
1152663-76-7 98%
50mg
¥16524.00 2024-08-09

3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献

3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 1152663-76-7)

3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 1152663-76-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a pyrazole core substituted with a 4-chlorophenyl group and two methyl groups at the 1 and 4 positions, respectively, which contribute to its distinct chemical properties and reactivity.

The pyrazole scaffold is a well-known motif in drug discovery, renowned for its versatility in binding to biological targets and exhibiting a wide range of pharmacological effects. The presence of the 4-chlorophenyl group introduces a hydrophobic moiety that can enhance interactions with lipid-rich environments, such as cell membranes, while the amine functionality at the 5-position provides a site for further chemical modifications or interactions with polar residues in proteins.

In recent years, there has been a surge in interest regarding pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for developing novel treatments against inflammatory diseases, infectious agents, and even certain types of cancer. The structural features of 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine make it an attractive candidate for further exploration in this context.

One of the most compelling aspects of this compound is its ability to modulate enzymatic activity. Preliminary research suggests that it may interact with enzymes involved in metabolic pathways relevant to disease progression. For instance, modifications to the pyrazole ring can influence substrate binding affinity, leading to altered enzyme kinetics. This property is particularly valuable in drug design, where fine-tuning molecular interactions can lead to more selective and potent therapeutic agents.

The 4-chlorophenyl substituent plays a crucial role in determining the compound's overall pharmacokinetic profile. Chlorophenyl groups are often found in bioactive molecules due to their ability to engage in π-stacking interactions and hydrophobic effects, which can enhance binding affinity and cellular uptake. Additionally, the electron-withdrawing nature of chlorine can influence electronic properties, affecting reactivity and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine with greater accuracy. Molecular docking studies have revealed potential binding modes with various target proteins, including those implicated in neurological disorders and autoimmune diseases. These simulations provide a rational basis for designing derivatives with enhanced specificity and reduced side effects.

In vitro studies have begun to uncover the mechanistic basis of its effects. For example, experiments using cell culture models have demonstrated that this compound can modulate signaling pathways associated with inflammation and cell proliferation. The exact mechanisms remain under investigation, but preliminary findings suggest involvement of transcription factors and cytosolic kinases.

The synthesis of 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine presents an interesting challenge due to the need for precise functionalization of the pyrazole core. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted byproducts. However, recent methodological improvements have streamlined these procedures, making it more feasible to produce this compound on a larger scale for research purposes.

The pharmaceutical industry has taken notice of the potential applications of such pyrazole derivatives. Several companies are now exploring analogs of this compound as lead candidates for new drug candidates. The combination of structural simplicity and biological promise makes it an appealing starting point for medicinal chemists aiming to develop next-generation therapeutics.

Future research directions may focus on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Additionally, exploring its behavior in vivo will be crucial for understanding its therapeutic potential fully. Preclinical studies are needed to assess toxicity profiles and pharmacokinetic parameters before considering human trials.

The versatility of 3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine extends beyond its current applications; it serves as a valuable building block for generating libraries of related compounds through structural diversification strategies like scaffold hopping or analog synthesis. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel bioactive molecules.

In conclusion,3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 1152663-76-7) represents an exciting area of investigation within pharmaceutical chemistry with significant implications for human health care solutions development efforts worldwide continue toward finding safer more effective treatments across diverse disease indications where existing options remain limited or suboptimal said researchers who specialize study said compounds suggesting long journey yet ahead before reaching market ready products but progress steady being made thanks collaborative work scientists across globe dedicated uncovering hidden therapeutic possibilities molecules like these offer hope future medicine better equipped meet complex health challenges face today tomorrow

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